molecular formula C6H8O4 B2829066 hex-2-enedioic acid CAS No. 2583-24-6; 4436-74-2; 4440-68-0

hex-2-enedioic acid

Cat. No.: B2829066
CAS No.: 2583-24-6; 4436-74-2; 4440-68-0
M. Wt: 144.126
InChI Key: HSBSUGYTMJWPAX-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hex-2-enedioic acid: is a 6-carbon, monounsaturated dicarboxylic acid with a trans-double bond at the C-2 position. It is a possible metabolite of adipic acid and has the molecular formula C6H8O4

Preparation Methods

Synthetic Routes and Reaction Conditions: hex-2-enedioic acid can be synthesized through various methods. One approach involves the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid . Another method includes the electrochemical hydrogenation of cis,cis-muconic acid to hexenedioic acid and adipic acid using supported palladium nanoparticles .

Industrial Production Methods: The industrial production of trans-2-hexenedioic acid is still under research and development. the biobased production of adipic acid, a related compound, involves the microbial conversion of glucose to adipic acid through metabolic pathways . This process can be adapted for the production of trans-2-hexenedioic acid.

Chemical Reactions Analysis

Types of Reactions: hex-2-enedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of trans-2-hexenedioic acid.

    Reduction: Adipic acid.

    Substitution: Substituted derivatives of trans-2-hexenedioic acid.

Scientific Research Applications

Chemistry: hex-2-enedioic acid is used as an intermediate in the synthesis of various chemicals. It is also studied for its potential in the biobased production of adipic acid .

Biology: The compound is investigated for its role in metabolic pathways and its potential as a metabolite of adipic acid .

Medicine: Research is ongoing to explore the potential medical applications of trans-2-hexenedioic acid, particularly in drug development.

Industry: this compound is of interest in the production of bioplastics and other sustainable materials .

Mechanism of Action

The mechanism of action of trans-2-hexenedioic acid involves its interaction with various enzymes and metabolic pathways. For example, the reduction of the unsaturated α,β bond of trans-2-hexenedioic acid is facilitated by enzymes such as N-ethylmaleimide reductase from Escherichia coli and Old Yellow Enzyme 1 from Saccharomyces pastorianus . These enzymes catalyze the hydrogenation of the compound, leading to the formation of adipic acid.

Properties

IUPAC Name

(E)-hex-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBSUGYTMJWPAX-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333155
Record name (E)-hex-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-2-Hexenedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4440-68-0
Record name (E)-hex-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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